molecular formula C7H3Cl3F6O2 B12062690 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethyl acrylate

1,1-Bis(trifluoromethyl)-2,2,2-trichloroethyl acrylate

Cat. No.: B12062690
M. Wt: 339.4 g/mol
InChI Key: CXOOYJCWNCALDZ-UHFFFAOYSA-N
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Description

1,1-Bis(trifluoromethyl)-2,2,2-trichloroethyl acrylate is a specialized chemical compound known for its unique structural features and reactivity. This compound contains trifluoromethyl groups and trichloroethyl groups attached to an acrylate moiety, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethyl acrylate typically involves the reaction of 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The general reaction scheme is as follows:

1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol+Acryloyl chloride1,1-Bis(trifluoromethyl)-2,2,2-trichloroethyl acrylate+HCl\text{1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol} + \text{Acryloyl chloride} \rightarrow \text{this compound} + \text{HCl} 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol+Acryloyl chloride→1,1-Bis(trifluoromethyl)-2,2,2-trichloroethyl acrylate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, such as distillation or recrystallization, to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(trifluoromethyl)-2,2,2-trichloroethyl acrylate can undergo various chemical reactions, including:

    Addition Reactions: The acrylate moiety can participate in polymerization reactions, forming polymers with unique properties.

    Substitution Reactions: The trichloroethyl group can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide can be used to initiate the polymerization of the acrylate moiety.

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions involving the trichloroethyl group.

Major Products

    Substituted Derivatives: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

1,1-Bis(trifluoromethyl)-2,2,2-trichloroethyl acrylate has several applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of specialized polymers with unique properties.

    Medicine: Research into its use in the synthesis of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of high-performance materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethyl acrylate primarily involves its reactivity due to the presence of the acrylate moiety and the electron-withdrawing trifluoromethyl and trichloroethyl groups. These groups influence the compound’s reactivity, making it suitable for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Bis(trifluoromethyl)-2,2,2-trichloroethyl acrylate is unique due to its combination of trifluoromethyl and trichloroethyl groups attached to an acrylate moiety. This structure imparts distinct reactivity and properties, making it valuable for specific applications in polymer chemistry and materials science.

Properties

Molecular Formula

C7H3Cl3F6O2

Molecular Weight

339.4 g/mol

IUPAC Name

[1,1,1-trichloro-3,3,3-trifluoro-2-(trifluoromethyl)propan-2-yl] prop-2-enoate

InChI

InChI=1S/C7H3Cl3F6O2/c1-2-3(17)18-4(5(8,9)10,6(11,12)13)7(14,15)16/h2H,1H2

InChI Key

CXOOYJCWNCALDZ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OC(C(F)(F)F)(C(F)(F)F)C(Cl)(Cl)Cl

Origin of Product

United States

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